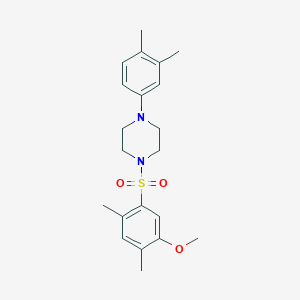
1-(3,4-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Bioactivity in HIV-1 Inhibition
Research has shown the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their ability to inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds, identified as bis(heteroaryl)piperazines (BHAPs), demonstrated significantly enhanced potency compared to the lead molecule, highlighting their potential as novel non-nucleoside HIV-1 reverse transcriptase inhibitors (D. Romero et al., 1994).
Fluorescent Ligands for 5-HT1A Receptors
A series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives were synthesized, containing an environment-sensitive fluorescent moiety. These compounds exhibited high to moderate 5-HT(1A) receptor affinity and impressive fluorescence properties, making them valuable tools for visualizing 5-HT(1A) receptors in biological studies (E. Lacivita et al., 2009).
Anticancer Potential
A novel compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, was studied for its anticancer properties. It induces apoptosis in cancer cells through downregulation of Bcl-2 protein levels and G2/M cell cycle arrest. The compound showed potent anti-growth activity in drug-resistant cancer cells and inhibition of tumor growth in xenograft models, suggesting a promising direction for cancer therapy research (Y. Lee et al., 2013).
Antimicrobial Activities
Research on 1,2,4-Triazole derivatives, including some piperazine compounds, demonstrated good to moderate antimicrobial activities against various test microorganisms. These findings support the potential application of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).
Potential for Atrial Fibrillation Treatment
Ranolazine, a compound structurally related to piperazines, is under exploration for its potential in treating atrial fibrillation. Its antiarrhythmic activity, combined with evidence for atrio-selectivity, suggests that derivatives of piperazine-like Ranolazine could offer new therapeutic options for this common arrhythmia (J. Hancox & S. Doggrell, 2010).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-6-7-19(13-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-20(26-5)17(3)12-18(21)4/h6-7,12-14H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRINWSSQBGIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)
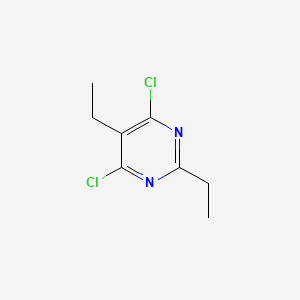

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)
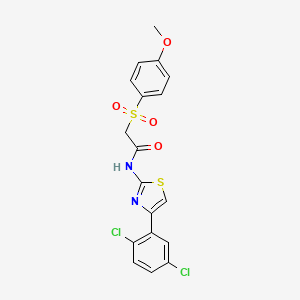
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2708810.png)
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)
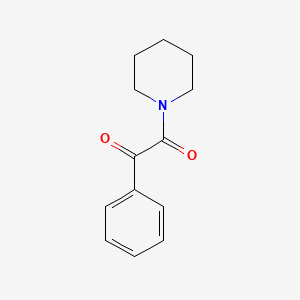

![4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine](/img/structure/B2708815.png)
acetonitrile](/img/structure/B2708816.png)
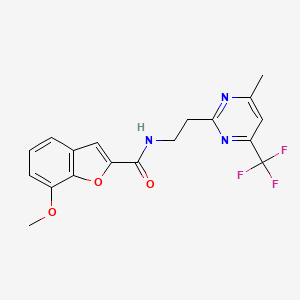
![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)
![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)
